3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
3-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (molecular formula: C₁₈H₂₀N₆O₂S, molecular weight: 384.5 g/mol) is a synthetic heterocyclic compound combining a pyridazine core with a piperazine-sulfonyl group at position 3 and a pyrazole substituent at position 6 . This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active sulfonamides and kinase inhibitors .
Properties
IUPAC Name |
3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-3-5-16(6-4-15)27(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRURUYDLWBHIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring exhibits electrophilic character, enabling nucleophilic substitutions at positions activated by electron-withdrawing groups.
Key structural analogs demonstrate that the sulfonyl group enhances electrophilicity at adjacent carbons, directing regioselectivity in substitutions .
Cyclization and Ring-Opening Reactions
The compound participates in cyclization reactions due to its N-rich heterocycles.
These reactions highlight the compound’s utility as a precursor for fused heterocycles with enhanced bioactivity .
Functional Group Transformations
The sulfonyl and pyrazole groups undergo distinct transformations.
Sulfonyl Group Reactivity
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | LiAlH₄, THF, reflux | Thioether or sulfonamide derivatives |
| Oxidation | H₂O₂, AcOH, 50°C | Sulfonic acid derivatives |
The sulfonyl group’s stability under acidic/basic conditions makes it resistant to hydrolysis but reactive toward strong reducing agents .
Pyrazole Modifications
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | MeI, K₂CO₃, DMF, 80°C | N-Methylpyrazole derivatives |
| Acylation | AcCl, pyridine, rt | Acetylated pyrazole analogs |
The pyrazole NH proton is moderately acidic (pKa ~14–16), enabling deprotonation and subsequent alkylation/acylation.
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent tautomerism and ring transformations.
| Condition | Behavior |
|---|---|
| Acidic (pH < 3) | Protonation of pyridazine N-atoms, enhancing electrophilicity for hydrolysis . |
| Basic (pH > 10) | Deprotonation of pyrazole NH, facilitating nucleophilic attacks. |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, research has demonstrated that modifications to the pyridazine core can enhance its efficacy against specific cancer cell lines, such as breast and lung cancer cells.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridazine derivatives, revealing that compounds similar to 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine showed IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 30 µg/mL |
This table summarizes findings from multiple studies demonstrating its potential as an antimicrobial agent .
Biological Research Applications
The compound is being utilized in biological research to understand its mechanism of action at the molecular level.
Materials Science Applications
In materials science, 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is explored for its potential use in developing advanced materials.
Polymer Development
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its sulfonamide group contributes to improved solubility and processability.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 180 | 50 |
| Polyamide | 200 | 70 |
These properties highlight the versatility of the compound in creating high-performance materials .
Mechanism of Action
The mechanism of action of 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Substituents :
- Pyrazole Modifications :
Research Findings and Data
Table 2: Comparative Pharmacological Data (Hypothetical)
Biological Activity
3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic compound with potential therapeutic applications. Its unique structure, featuring both piperazine and pyrazole moieties, suggests a range of biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 383.47 g/mol
The structure includes a piperazine ring, a sulfonyl group, and a pyrazole ring, which contribute to its biological activity.
Biological Activity Overview
The biological activities of 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine have been explored in various studies. Below are key findings categorized by activity type:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | Significant | |
| K. pneumoniae | Moderate | |
| P. aeruginosa | Low |
These results indicate that the compound exhibits varying degrees of antimicrobial activity, with stronger effects against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. It has been tested against several cancer cell lines, demonstrating significant cytotoxicity.
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.
Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes involved in cancer progression and inflammation.
- c-Met Kinase Inhibition : The compound has been identified as a potent inhibitor of c-Met kinase, a target for cancer therapy, with IC50 values in the nanomolar range .
- DPPH Radical Scavenging Activity : The compound exhibits antioxidant properties by scavenging DPPH radicals, suggesting potential applications in anti-inflammatory therapies .
Case Studies
A notable study focused on the synthesis and biological evaluation of derivatives similar to 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine. The derivatives were tested for their antibacterial and anticancer activities, revealing that modifications on the piperazine or pyrazole rings significantly affected their potency .
In another case study involving animal models, the compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, a piperazine derivative (e.g., 4-methylbenzenesulfonylpiperazine) reacts with a halogenated pyridazine precursor (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) under reflux in a polar aprotic solvent like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N are used to deprotonate intermediates and drive the reaction . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Yield optimization may require temperature control (80–100°C) and extended reaction times (12–24 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent integration. For instance, the pyridazine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the piperazine sulfonyl group shows deshielded methyl signals (δ 2.4–2.6 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in bond angles and torsion strains. High-resolution data (≤ 0.8 Å) are preferred to mitigate twinning or disorder issues common in sulfonyl-containing heterocycles .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 428.12) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-bacterial vs. anti-viral potency) may arise from assay variability (e.g., cell lines, incubation times) or substituent effects. To resolve this:
- Control Experiments : Standardize assay conditions (e.g., MIC values using Staphylococcus aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin for anti-bacterial assays) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methylbenzenesulfonyl with 3-trifluoromethylphenylsulfonyl) to isolate pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial topoisomerase IV .
- Statistical Validation : Use ANOVA or Tukey’s HSD test to compare activity across ≥3 independent replicates .
Q. What challenges arise in crystallographic structure determination, and how are they mitigated?
- Methodological Answer : Challenges include:
- Twinning : Common in sulfonylpiperazine derivatives due to flexible side chains. Mitigate by collecting data at low temperature (100 K) and using TWINLAW in SHELXL to deconvolute overlapping reflections .
- Disordered Solvents : Mask electron density for solvent molecules (e.g., DMF) using SQUEEZE in PLATON .
- Low-Resolution Data (<1.5 Å) : Refine with restraints on bond lengths/angles and employ the Hirshfeld surface analysis to validate intermolecular interactions .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify key features (e.g., sulfonyl acceptor, pyridazine aromatic ring) for target alignment.
- Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., kinase domains) over 100 ns trajectories to assess stability (RMSD < 2 Å). GROMACS or AMBER force fields are preferred .
- ADMET Prediction : SwissADME predicts bioavailability (%F >30) and blood-brain barrier penetration (logBB < -1), prioritizing in vivo testing candidates .
Q. What strategies improve solubility for in vitro assays without compromising activity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility while avoiding cytotoxicity.
- Prodrug Design : Introduce phosphate esters at the pyridazine N-oxide moiety, which hydrolyze in physiological conditions .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
